4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride
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Overview
Description
4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its indole and thiazole rings, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the indole and thiazole precursors One common synthetic route includes the reaction of 1H-indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Research is ongoing to explore its efficacy and safety in these areas.
Industry: In industry, this compound may be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The indole and thiazole rings play a crucial role in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indole-3-carboxaldehyde
Thiosemicarbazide
1H-Indole-3-acetic acid
4-(1H-Indol-3-yl)butan-2-one
Uniqueness: 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine hydrochloride is unique due to its combination of indole and thiazole rings, which confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S.ClH/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10;/h2-6,14H,1H3,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIWIPYWWDDAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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